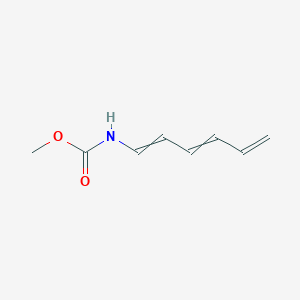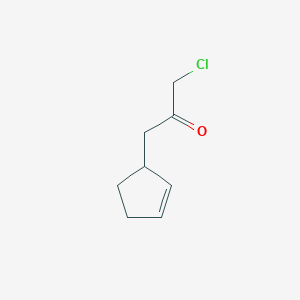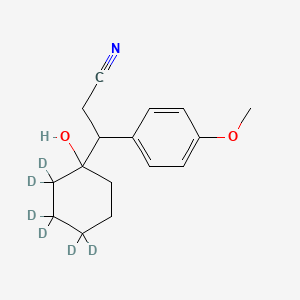
3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog of a compound known for its applications in proteomics research. The compound has a molecular formula of C15H13D6NO2 and a molecular weight of 251.35 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
The synthesis of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
化学反応の分析
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, the compound is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
作用機序
The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .
類似化合物との比較
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogs. Similar compounds include:
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d4
These compounds share similar chemical structures but differ in the number and position of deuterium atoms. The presence of deuterium atoms in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 enhances its stability and provides unique advantages in research applications .
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
265.38 g/mol |
IUPAC名 |
3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2 |
InChIキー |
HPKKWICRIRFOHM-WHTLUQIISA-N |
異性体SMILES |
[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H] |
正規SMILES |
COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


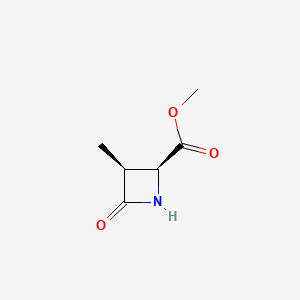

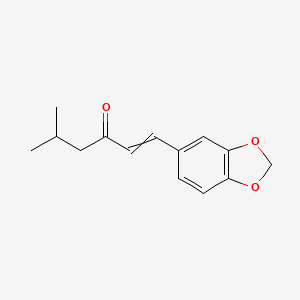
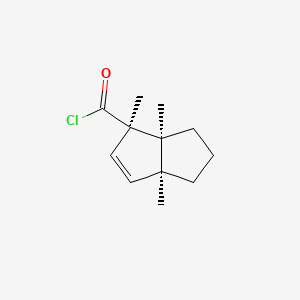
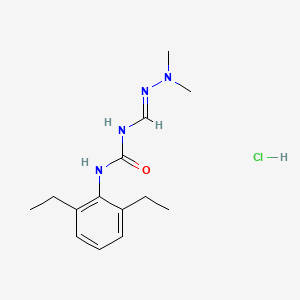
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
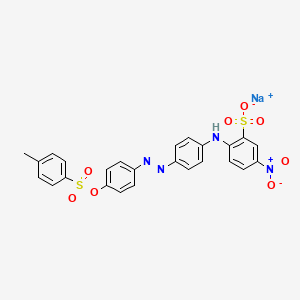
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

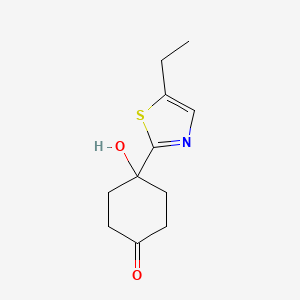
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
